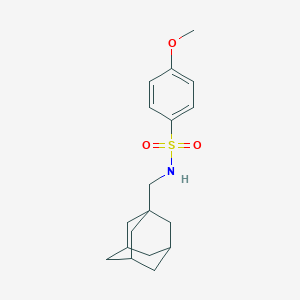

![molecular formula C19H27NO3S B223335 N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)

N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide, also known as ABE-404, is a chemical compound that has been extensively studied for its potential therapeutic applications. ABE-404 belongs to the class of sulfonamide-based drugs, which have been widely used in the treatment of various diseases, including cancer, diabetes, and bacterial infections.

作用機序

The exact mechanism of action of N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide is not fully understood. However, studies have suggested that N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells and is involved in tumor growth and metastasis. Inhibition of CA IX activity by N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide leads to a decrease in tumor cell proliferation and an increase in apoptosis.

N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide has also been shown to inhibit the activity of bacterial enzymes, such as β-lactamase and dihydropteroate synthase, which are involved in bacterial cell wall synthesis and folate metabolism, respectively. Inhibition of these enzymes by N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide leads to bacterial cell death.

Biochemical and Physiological Effects:

N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide has been shown to decrease the expression of various proteins involved in cell proliferation, survival, and metastasis. N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide has also been shown to increase the expression of proteins involved in apoptosis and cell cycle arrest.

In bacterial cells, N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide has been shown to disrupt cell wall synthesis and folate metabolism, leading to bacterial cell death. N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide has also been shown to inhibit the formation of biofilms, which are a key mechanism for bacterial colonization and infection.

実験室実験の利点と制限

One of the major advantages of N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide for lab experiments is its low toxicity towards human cells. This allows for higher concentrations of N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide to be used in experiments without causing significant harm to the cells. Another advantage is its potent antibacterial and anti-cancer properties, which make it a promising candidate for the development of new drugs.

One of the limitations of N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide for lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with. Another limitation is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.

将来の方向性

There are several future directions for the research and development of N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide. One direction is the optimization of the synthesis process to increase the yield and reduce the cost of production. Another direction is the development of new formulations of N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide that improve its solubility in aqueous solutions.

In terms of therapeutic applications, one direction is the further exploration of N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide's anti-cancer properties, including its potential use in combination with other anti-cancer drugs. Another direction is the development of N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide as a topical antibacterial agent for the treatment of skin infections.

Conclusion:

In conclusion, N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-cancer and antibacterial properties make it a promising candidate for the development of new drugs. Further research is needed to optimize the synthesis process, improve its solubility, and explore its potential therapeutic applications.

合成法

The synthesis of N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the reaction of 1-adamantylamine with 4-methoxybenzenesulfonyl chloride to form the intermediate compound, N-[2-(1-adamantyl)ethyl]-4-methoxybenzenesulfonyl chloride. This intermediate is then reacted with ammonia to form the final product, N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide. The overall yield of the synthesis process is around 50%.

科学的研究の応用

N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-cancer properties. Studies have shown that N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.

Another area of research has been the potential use of N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide in the treatment of bacterial infections. Studies have shown that N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide has potent antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide has also been shown to have low toxicity towards human cells, which is a key advantage for its potential use as an antibacterial agent.

特性

製品名 |

N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide |

|---|---|

分子式 |

C19H27NO3S |

分子量 |

349.5 g/mol |

IUPAC名 |

N-[2-(1-adamantyl)ethyl]-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C19H27NO3S/c1-23-17-2-4-18(5-3-17)24(21,22)20-7-6-19-11-14-8-15(12-19)10-16(9-14)13-19/h2-5,14-16,20H,6-13H2,1H3 |

InChIキー |

SSEATBRBDSYAJJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 |

正規SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

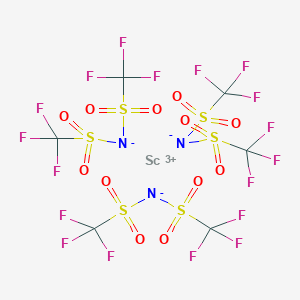

![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)

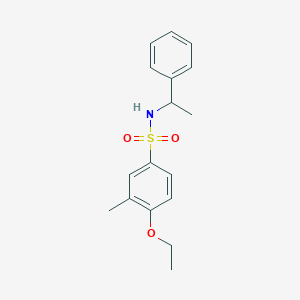

![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)

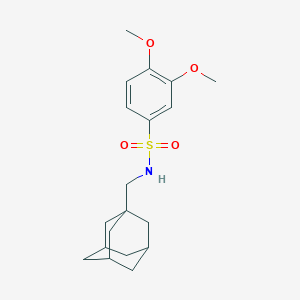

![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)